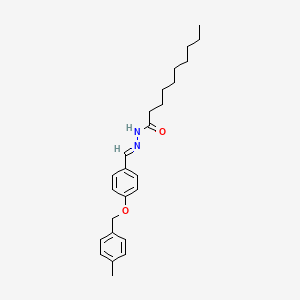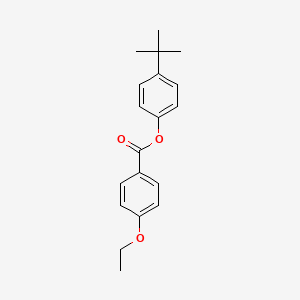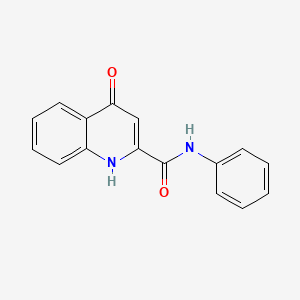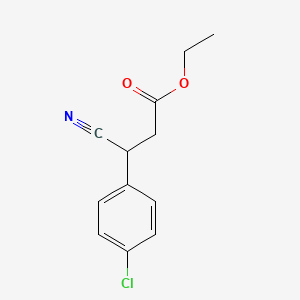
N'-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide is a synthetic organic compound with the molecular formula C25H34N2O2 and a molecular weight of 394.562 g/mol This compound is characterized by the presence of a hydrazide group linked to a benzylidene moiety, which is further substituted with a 4-methylbenzyl group and a decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide typically involves the condensation of 4-((4-methylbenzyl)oxy)benzaldehyde with decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
-
Step 1: Preparation of 4-((4-Methylbenzyl)oxy)benzaldehyde
- React 4-methylbenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base (e.g., potassium carbonate) to form 4-((4-methylbenzyl)oxy)benzaldehyde.
-
Step 2: Condensation Reaction
- Mix 4-((4-methylbenzyl)oxy)benzaldehyde with decanohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized hydrazides and hydrazones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development. Its structural features make it a candidate for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazide group can form stable complexes with metal ions, which can be exploited in catalysis or as antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)dodecanohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)hexadecanohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)octadecanohydrazide
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide is unique due to its specific combination of a hydrazide group with a benzylidene moiety and a decanoic acid chain. This structure imparts distinct physicochemical properties, making it suitable for various specialized applications. Compared to its analogs with longer or shorter alkyl chains, it offers a balance of hydrophobicity and reactivity, which can be advantageous in certain chemical and biological contexts.
Properties
CAS No. |
767289-64-5 |
|---|---|
Molecular Formula |
C25H34N2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]decanamide |
InChI |
InChI=1S/C25H34N2O2/c1-3-4-5-6-7-8-9-10-25(28)27-26-19-22-15-17-24(18-16-22)29-20-23-13-11-21(2)12-14-23/h11-19H,3-10,20H2,1-2H3,(H,27,28)/b26-19+ |
InChI Key |
WKMRKWUJWGJKBA-LGUFXXKBSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)


![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)




![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)

